(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine
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Overview
Description
(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the phenyl ring or the ethanamine chain, resulting in various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted phenethylamines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interactions with biological receptors and enzymes. It is used in research to understand the mechanisms of action of related compounds and their effects on biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the development of new drugs targeting specific medical conditions .
Industry: The compound finds applications in the industrial sector, particularly in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- **4-[(Dimethylamino)methyl]phenyl]ethanone
- **4-[(Dimethylamino)methyl]phenyl]methanol
- **4-[(Dimethylamino)methyl]phenyl]acetic acid
Comparison: Compared to these similar compounds, (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine exhibits unique properties due to the presence of the ethanamine chainThe compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry .
Properties
IUPAC Name |
(1S)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(12)11-6-4-10(5-7-11)8-13(2)3/h4-7,9H,8,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXFWYKBVKMVLY-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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